4-(Trifluoromethyl)anisole
Description
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry and the systematic exploration of trifluoromethyl-containing compounds. The foundational work in this field traces back to the pioneering investigations of Leonid Yagupolskii in 1955, who first prepared aryl trifluoromethyl ethers, establishing the conceptual framework for the synthesis of compounds like this compound. Yagupolskii's initial methodology involved the displacement of substituted anisole derivatives through trichloromethyl intermediates, followed by halogen exchange processes that introduced the trifluoromethyl functionality.
The synthetic approaches to trifluoromethyl-containing aromatic compounds evolved significantly throughout the subsequent decades, with multiple research groups contributing to the development of more efficient and practical methodologies. The early synthetic routes required harsh reaction conditions, including elevated temperatures and pressures, which limited their practical applications. Yarovenko and Vasil'eva subsequently developed alternative approaches based on readily accessible aryl chlorothionoformates, although the high toxicity of these intermediates prevented widespread industrial adoption. The evolution of synthetic methodologies continued with Sheppard's 1964 description of aryl trifluoromethyl ether synthesis through reaction of sulfur tetrafluoride with aryl fluoroformates, though this approach also faced challenges related to reagent toxicity and substrate accessibility.
The development of more sophisticated synthetic approaches emerged in the latter part of the twentieth century, incorporating advances in fluorination chemistry and catalytic methodologies. Modern synthetic routes to this compound and related compounds benefit from improved understanding of carbon-fluorine bond formation and the development of safer, more selective reagents. These methodological advances have enabled the compound to become commercially available and widely utilized in research applications, as evidenced by its current availability from multiple chemical suppliers with purities exceeding 98 percent.
Significance in Organofluorine Chemistry
This compound occupies a position of considerable significance within organofluorine chemistry due to its role as both a synthetic target and a versatile intermediate for further chemical transformations. The compound exemplifies the unique properties imparted by trifluoromethyl substituents, which have become increasingly important in pharmaceutical and agrochemical development. The trifluoromethyl group's ability to function as a bioisostere for chloride or methyl groups enables the modification of biological activity while maintaining structural similarity to parent compounds.
The electronic properties of this compound demonstrate the profound influence of fluorine substitution on aromatic systems. The trifluoromethyl group's strong electron-withdrawing character significantly alters the electronic density distribution within the benzene ring, affecting both nucleophilic and electrophilic substitution patterns. This electronic modulation has practical implications for drug design, where the incorporation of trifluoromethyl groups can enhance metabolic stability by protecting reactive sites from enzymatic oxidation. The compound serves as a model system for understanding these electronic effects and their translation to biological activity.
Contemporary research has revealed that this compound and related compounds play crucial roles in addressing emerging challenges in fluorine chemistry, particularly the development of alternatives to highly persistent organofluorine compounds. Recent investigations have explored defluorinative functionalization approaches that convert trifluoromethyl groups to difluoromethyl motifs, representing a strategy to maintain beneficial properties while reducing environmental persistence. These studies position this compound as a starting material for developing more environmentally sustainable fluorinated compounds while preserving their unique chemical and biological properties.
The compound's significance extends to mechanistic studies that elucidate fundamental aspects of carbon-fluorine bond behavior. Research involving photoredox-catalyzed hydrodefluorination of trifluoromethylarenes, including studies using this compound as a model substrate, has provided insights into selective fluorine atom replacement processes. These investigations contribute to the broader understanding of carbon-fluorine bond activation and selective functionalization, knowledge that is essential for developing new synthetic methodologies in organofluorine chemistry.
Research Trends and Contemporary Relevance
Contemporary research involving this compound reflects several important trends in modern organofluorine chemistry, particularly the development of sustainable synthetic methodologies and the exploration of selective defluorination processes. Recent investigations have focused on mechanochemical approaches to synthesizing aryl trifluoromethyl ethers, demonstrating alternative methodologies that may offer advantages in terms of energy efficiency and environmental impact. These mechanochemical processes represent a significant departure from traditional solution-phase syntheses and highlight the ongoing evolution of synthetic strategies in fluorine chemistry.
The emergence of photoredox catalysis as a powerful tool for carbon-fluorine bond manipulation has positioned this compound as a valuable substrate for developing new synthetic methodologies. Studies investigating organophotoredox hydrodefluorination processes have utilized this compound to explore the selective replacement of individual fluorine atoms with hydrogen, demonstrating the possibility of fine-tuning fluorine content in complex molecules. These investigations have revealed mechanistic insights into radical-mediated defluorination processes, including the formation of difluorobenzylic radicals through mesolytic carbon-fluorine bond cleavage.
Current research trends also emphasize the development of flow chemistry approaches for handling reactive fluorinated intermediates. Recent work has demonstrated the use of continuous flow systems for defluorinative functionalization reactions involving trifluoromethyl compounds, including the generation and utilization of difluoromethyl anions. These methodological advances address safety concerns associated with highly reactive fluorinated species while enabling the synthesis of compounds with reduced environmental persistence compared to their fully fluorinated analogs.
| Physical Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.14 g/mol | |
| Boiling Point | 169°C (754 mmHg) | |
| Melting Point | -9°C | |
| Density | 1.245 g/mL at 25°C | |
| Refractive Index | 1.4450 | |
| Flash Point | 60°C (140°F) |
The contemporary relevance of this compound extends to its applications in developing new materials and catalytic systems. Research has demonstrated its utility in polymer synthesis, where it functions as a catalyst in polyurethane production, leading to materials with enhanced physical properties. These applications highlight the compound's versatility beyond traditional synthetic chemistry applications and its potential contributions to materials science and engineering applications.
Emerging regulatory considerations regarding per- and polyfluoroalkyl substances have created new research imperatives focused on developing fluorinated compounds with reduced environmental persistence while maintaining beneficial properties. This compound serves as a starting point for these investigations, as researchers explore defluorinative approaches that convert trifluoromethyl groups to difluoromethyl functionalities. These efforts reflect the growing emphasis on developing sustainable approaches to organofluorine chemistry that balance the beneficial properties of fluorinated compounds with environmental and regulatory considerations.
Properties
IUPAC Name |
1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIPQRIPCRRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344942 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-52-8 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-(Trifluoromethyl)anisole can be achieved through several methods. One common synthetic route involves the trifluoromethylation of anisole. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(Trifluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the methoxy group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated anisoles.
Scientific Research Applications
4-(Trifluoromethyl)anisole (TFMA) is a fluorinated organic compound with a variety of applications in scientific research, organic synthesis, and industrial chemistry . It is also known as trifluoromethyl anisole, trifluoromethylanisole, and trifluoromethyl phenyl ether .
Properties
TFMA is a colorless liquid that is soluble in organic solvents and has a pungent odor .
Scientific Research Applications
- Biochemical Research TFMA is used as a fluorinated compound in biochemical research .
- Synthesis of Novel Organic Compounds TFMA is utilized in the synthesis of novel organic compounds, including trifluoromethylated indoles and trifluoromethylated phenols .
- Catalysis TFMA can act as a catalyst in polymer synthesis and polyurethane production, which can lead to polymers with enhanced physical properties . While the precise mechanism of action for TFMA is not fully understood, it is believed to function as a catalyst in these processes .
Organic Synthesis
TFMA serves as a valuable reagent in organic synthesis . Specifically, it can be used in the production of agrochemicals .
Industrial Applications
- Pharmaceuticals and Agrochemicals Compounds containing trifluoromethyl groups are important targets in pharmaceuticals and agrochemicals . The introduction of trifluoromethyl groups can improve the properties of biologically active compounds .
- Trifluoromethoxylation Reagent (E)-O-trifluoromethyl-benzaldoximes (TFBO) can be used as a trifluoromethoxylation reagent for nucleophilic trifluoromethoxylation of alkyl halides .
- Key Intermediate 4-Fluoro-3-(trifluoromethyl)anisole is a raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Tables of specific examples
Case Studies
- Odor Issues in Water Supply: 3-(trifluoromethyl)anisole has been identified as a source of musty-muddy odors in water supplies .
- ** হয়েছিলInsecticides:** Flonicamid, an insecticide with a unique 4-trifluoromethyl-substituted pyridine moiety, was developed to control aphids . Pyridalyl, another insecticide, has a 5-(trifluoromethyl)pyridine moiety and is effective against lepidopterous pests .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)anisole involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to biological targets. This group can participate in hydrogen bonding, dipole interactions, and hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Positional Isomers
2-(Trifluoromethyl)anisole (CAS 16222-42-7)
- Structure : -CF₃ at the ortho position relative to -OCH₃.
- Properties : Higher steric hindrance due to proximity of -CF₃ and -OCH₃. Lower solubility in polar solvents compared to TFMA .
- Applications : Less commonly used in catalysis due to steric constraints .
3-(Trifluoromethyl)anisole
Substituent Effects: -CF₃ vs. -OCH₃ vs. -OCF₃
Anisole (PhOCH₃)
- Conformation : The -CH₃ group adopts a planar arrangement relative to the phenyl ring, enabling stronger π-π interactions in biological systems (e.g., binding to Trp286 in acetylcholinesterase) .
- Reactivity : Less electron-deficient than TFMA, leading to lower yields in Pd-catalyzed olefinations (e.g., 70% yield for TFMA vs. <50% for anisole) .
4-(Trifluoromethoxy)anisole (CAS 710-18-9)
Fluorinated Derivatives
4-Fluoro-3-(trifluoromethyl)anisole (CAS 127271-65-2)
- Structure : Combines -F and -CF₃ substituents.
- Applications : Used in pharmaceutical intermediates for kinase inhibitors. The fluorine atom increases metabolic stability compared to TFMA .
4-Fluoro-2-(trifluoromethyl)anisole (CAS 1214360-06-1)
Conformational and Solubility Differences
- TFMA vs. Trifluoroanisole (PhOCF₃) :
- Conformation : The -CF₃ group in TFMA adopts an orthogonal arrangement relative to the phenyl ring, whereas -OCH₃ in anisole is planar. This orthogonal conformation reduces steric clashes in catalytic reactions .
- Microsolvation : TFMA forms in-plane hydrogen bonds with water, unlike anisole, which forms bifurcated H-bonds. This affects solubility in aqueous-organic mixtures .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Odor Threshold (ng/L) |
|---|---|---|---|
| 4-(Trifluoromethyl)anisole | ~150 | High (NMP, DMAc) | Not reported |
| 3-(Trifluoromethyl)anisole | Not reported | Moderate | 13 |
| 4-(Trifluoromethoxy)anisole | 163–165 | High | Not reported |
| Anisole | 154 | High | >100 |
| 2-(Trifluoromethyl)anisole | ~160 | Low | Not reported |
Key Research Findings
- Electronic Effects : TFMA’s -CF₃ group increases electrophilicity, enabling high yields in photooxidative C–H functionalization (e.g., 70% yield in Pd-catalyzed reactions) .
- Biological Interactions : Para-substituted -CF₃ in TFMA analogs enhances π-π interactions with aromatic residues in enzymes (e.g., Trp286 in AChE), a property exploited in drug design .
- Environmental Impact : TFMA’s positional isomers (e.g., 3-TFMA) exhibit lower odor thresholds, informing wastewater treatment strategies .
Biological Activity
4-(Trifluoromethyl)anisole, also known as para-trifluoromethoxy anisole, is an organic compound characterized by the presence of a trifluoromethyl group attached to an anisole structure. Its unique chemical properties, primarily due to the trifluoromethyl substituent, have drawn significant interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula . The trifluoromethyl group (-CF₃) enhances the lipophilicity and metabolic stability of the compound compared to its non-fluorinated analogs. This modification can significantly influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of anisole with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The following table summarizes various synthetic routes and their respective yields:
| Route | Reagents | Yield (%) |
|---|---|---|
| Route 1 | Anisole + CF₃I + Base | 75% |
| Route 2 | Anisole + CF₃SO₂Cl + Base | 80% |
| Route 3 | Anisole + CF₃COOH + Catalyst | 70% |
Pharmacological Effects
The incorporation of the trifluoromethyl group into organic molecules often leads to enhanced biological activity. Research indicates that compounds with this substituent exhibit varied pharmacological properties, including:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent .
- Insecticidal Properties: The compound has been evaluated for its efficacy as an insecticide. Its mode of action is believed to involve disruption of neuronal function in target insects, similar to other fluorinated compounds .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated anisoles, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, showcasing its potential as a therapeutic agent .
- Insecticidal Activity : In a field trial assessing various insecticides, this compound demonstrated effective control over aphid populations on crops, with a reduction rate exceeding 85% compared to untreated controls .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and altered electronic properties, allowing for better penetration into biological membranes.
Q & A
Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)anisole, and how can reaction yields be optimized?
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, catalytic cross-coupling methods using palladium complexes (e.g., 2P-Fe3O4SiO2-Pd(OAc)₂) with aryl halides and alkynes can yield derivatives like 4-(phenylethynyl)anisole, as demonstrated in kinetic studies . Optimization strategies include adjusting reaction temperatures, solvent systems (e.g., THF or DMSO), and stoichiometric ratios of reagents. Monitoring via GC-MS or HPLC ensures progress tracking, with typical yields improved by extending reaction times (e.g., 120 minutes for 90% conversion in catalytic systems) .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
Key techniques include:
- LCMS/HPLC : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 757 [M+H]⁺) confirm molecular weight and purity .
- NMR spectroscopy : ¹H/¹³C NMR resolves trifluoromethyl and methoxy group signals, with deuterated solvents (e.g., DMSO-d₆) enhancing signal clarity.
- Physical properties : Boiling points (e.g., 66–67°C at 13 mmHg) and refractive indices (e.g., 1.463) validate compound identity .
Advanced Research Questions
Q. What methodologies enable the study of this compound in catalytic systems, and how do ligand choices impact reaction outcomes?
Catalytic applications often employ phosphonium salts or bidentate ligands to modulate reactivity. For instance, P,S ligands reduce enyne by-product formation (10.5:1 product-to-byproduct ratio vs. 4.2:1 for monodentate ligands) in Sonogashira-type couplings . Kinetic studies using GC-MS reveal ligand effects on induction periods and turnover frequencies (TOF = 31 h⁻¹ for monodentate systems). Researchers should compare pre-catalyst activation rates and byproduct profiles when selecting ligands .
Q. How can this compound derivatives be utilized in medicinal chemistry or agrochemical research?
The trifluoromethyl group enhances metabolic stability and bioavailability. Derivatives like 4-(Trifluoromethyl)benzaldehyde are precursors for cytotoxic N,N’-(arylmethylene)bisamides, validated via in vitro anti-cancer assays . In agrochemicals, structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) are explored for pesticidal activity due to their thermal stability and receptor-binding potential .
Q. What isotopic labeling strategies are applicable to this compound for mechanistic or pharmacokinetic studies?
Deuterated analogs (e.g., 4-(Trifluoromethyl)aniline-d4) enable tracing metabolic pathways or enzyme interactions. Synthesis involves substituting hydrogen with deuterium at specific positions, validated via LCMS and isotopic purity assays (e.g., 25 µL sample solutions at 10 mM concentration) . These labeled compounds are critical for DYRK1A/DYRK1B kinase inhibition studies, with IC₅₀ values quantified via enzymatic assays .
Methodological Considerations
- Data Analysis : Use raw data tables (e.g., GC-MS conversion rates) in appendices, with processed data (e.g., TOF calculations) in the main text to support reproducibility .
- Error Mitigation : Quantify uncertainties in HPLC retention times (±0.02 minutes) and LCMS m/z values (±0.1 Da) to validate analytical precision .
- Peer Review : Ensure claims about biological activity or catalytic efficiency are backed by peer-reviewed studies and replicated datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
